2,4-Dibromo-5-fluoropyrimidine
Overview
Description
2,4-Dibromo-5-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C4HBr2FN2 It is a derivative of pyrimidine, characterized by the presence of two bromine atoms and one fluorine atom attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-fluoropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 2,4-dichloro-5-fluoropyrimidine with bromine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-5-fluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, alkoxides, and thiols under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium alkoxides, phenols, and aromatic amines are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the presence of solvents such as toluene or dimethylformamide.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions:
Scientific Research Applications
2,4-Dibromo-5-fluoropyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-fluoropyrimidine involves its interaction with various molecular targets. The presence of electronegative fluorine and bromine atoms influences its reactivity and binding affinity to biological molecules. In medicinal chemistry, fluorinated pyrimidines like this compound can inhibit enzymes involved in DNA synthesis and repair, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Similar in structure but with chlorine atoms instead of bromine.
2,4-Difluoro-5-bromopyrimidine: Contains two fluorine atoms and one bromine atom.
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
Uniqueness: 2,4-Dibromo-5-fluoropyrimidine is unique due to the combination of bromine and fluorine atoms, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,4-dibromo-5-fluoropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2FN2/c5-3-2(7)1-8-4(6)9-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKFQQXANPBQCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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